molecular formula C11H12O3 B12082784 Methyl 2-(3-methoxyphenyl)acrylate

Methyl 2-(3-methoxyphenyl)acrylate

Cat. No.: B12082784
M. Wt: 192.21 g/mol
InChI Key: ITSQNSJVBVOVKP-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H12O3. It is an ester derived from methoxyphenylacrylic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methoxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyphenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenylacrylic acid is reacted with methyl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product . The use of heterogeneous catalysts in these processes also enhances the efficiency and sustainability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for transesterification reactions.

Major Products

    Oxidation: 3-methoxyphenylacrylic acid.

    Reduction: 3-methoxyphenylpropanol.

    Substitution: Various esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxyphenyl)acrylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, this compound can interact with enzymes that catalyze ester hydrolysis, leading to the release of active metabolites . The molecular targets and pathways involved depend on the specific application and the nature of the metabolites formed.

Comparison with Similar Compounds

Methyl 2-(3-methoxyphenyl)acrylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its methoxyphenyl group, which imparts specific reactivity and properties that are valuable in various applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-(3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-8(11(12)14-3)9-5-4-6-10(7-9)13-2/h4-7H,1H2,2-3H3

InChI Key

ITSQNSJVBVOVKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)C(=O)OC

Origin of Product

United States

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